Non-Radiative Decay: Steric Distortion in 1,8-Isomer vs. 1,5-Isomer
Direct comparison of anthracene‑1,5‑disulfonate (1,5‑AS) and anthracene‑1,8‑disulfonate (1,8‑AS) by single‑photon counting and photoselection methods reveals that the sum of non‑radiative decay constants (∑kᵢ) follows the order 1‑AS < 2‑AS < 1,5‑AS ≪ 1,8‑AS. The sharp increase for 1,8‑AS is attributed to steric distortion of the anthracene skeleton caused by the two bulky, charged –SO₃⁻ groups located on the same side of the molecule; this distortion is absent in the symmetrically opposed 1,5‑isomer [1].
| Evidence Dimension | Relative non‑radiative decay constant (∑kᵢ) ranking |
|---|---|
| Target Compound Data | 1,5‑AS: intermediate ∑kᵢ; no molecular distortion |
| Comparator Or Baseline | 1,8‑AS: highest ∑kᵢ in series; molecular geometry distortion |
| Quantified Difference | 1,8‑AS shows a “sharp increase” in ∑kᵢ over 1,5‑AS (exact ratio not reported in the abstract; trend confirmed by experimental lifetimes) |
| Conditions | Anthracene sulfonate sodium salts in aqueous solution; single‑photon counting and photoselection, ambient temperature |
Why This Matters
For applications requiring predictable excited‑state lifetimes (sensors, time‑resolved fluorescence assays), the 1,5‑isomer avoids the sterically driven fast non‑radiative channel that compromises the 1,8‑isomer.
- [1] Gupta, A. K.; Basu, S.; Rohatgi‑Mukherjee, K. K. Substituent positional effect on radiative lifetimes of anthracene sulphonates. Can. J. Chem. 1980, 58, 1046–1050. View Source
